Fulvestrant 3-|A-D-Glucuronide is a glucuronide derivative of fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound plays a crucial role in pharmacokinetics and metabolism, influencing the therapeutic efficacy and safety profile of fulvestrant.
Fulvestrant 3-|A-D-Glucuronide is synthesized from fulvestrant, which is derived from the chemical modification of estradiol. The glucuronidation process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases facilitate the conjugation of glucuronic acid to various substrates, including steroids and drugs.
Fulvestrant 3-|A-D-Glucuronide is classified as a steroidal antiestrogen and a phase II metabolite. It belongs to the broader category of estrogen receptor antagonists and is specifically categorized under glucuronides due to its chemical structure.
The synthesis of Fulvestrant 3-|A-D-Glucuronide can be achieved through enzymatic glucuronidation or chemical synthesis methods. The enzymatic approach typically involves using liver microsomes or recombinant UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to fulvestrant.
Fulvestrant 3-|A-D-Glucuronide has a complex molecular structure characterized by its steroid backbone and glucuronic acid moiety. The molecular formula can be represented as CHO.
Fulvestrant 3-|A-D-Glucuronide undergoes various chemical reactions primarily involving hydrolysis and further conjugation processes.
The stability of this compound under physiological conditions is critical for its efficacy as a metabolite, influencing how it interacts with estrogen receptors and its eventual clearance from the body.
Fulvestrant 3-|A-D-Glucuronide exerts its effects primarily through modulation of estrogen receptor activity. As a metabolite of fulvestrant:
Fulvestrant 3-|A-D-Glucuronide is primarily used in pharmacological studies to understand drug metabolism and pharmacokinetics. Its role as a metabolite provides insights into:
Fulvestrant 3-β-D-Glucuronide is a phase II metabolite of the breast cancer drug fulvestrant, formed via glucuronidation at the 3-hydroxyl position of the steroid nucleus. Its molecular formula is C₃₈H₅₅F₅O₉S, with a molecular weight of 782.9 g/mol [5] [8]. The structure comprises the fulvestrant backbone conjugated to β-D-glucuronic acid via a glycosidic bond at carbon-3 (C3), adopting a β-configuration that is stereospecifically maintained by enzymatic catalysis [8]. The glucuronide moiety exhibits a characteristic chair conformation in its pyranose ring, with carboxylic acid functionality at C6ʹ enhancing hydrophilicity [8]. Key stereocenters include:
Table 1: Atomic Composition and Key Stereochemical Features
Component | Specifications |
---|---|
Molecular Formula | C₃₈H₅₅F₅O₉S |
Molecular Weight | 782.9 g/mol |
Glucuronide Linkage | β-glycosidic bond at C3-OH of fulvestrant |
Chiral Centers | 12 stereocenters (9 in fulvestrant + 3 in glucuronide) |
CAS Number | 261506-27-8 |
Fulvestrant 3-β-D-Glucuronide differs fundamentally from its parent drug through the covalent addition of glucuronic acid, which dramatically alters its physicochemical behavior:
Table 2: Structural and Functional Comparison to Fulvestrant
Property | Fulvestrant | Fulvestrant 3-β-D-Glucuronide | Consequence |
---|---|---|---|
Molecular Formula | C₃₂H₄₇F₅O₃S | C₃₈H₅₅F₅O₉S | Increased metabolic clearance |
Key Functional Groups | 3-OH, 17-OH | 3-O-β-D-glucuronide, 17-OH | Enhanced hydrophilicity |
ER Binding Affinity | High (89% of estradiol) | Negligible | Pharmacological inactivation |
LogP (Calculated) | ~5.8 | ~2.1 | Reduced membrane permeability |
The glucuronide conjugate exhibits a biphasic solubility profile due to its amphiphilic nature:
pH-Dependent Hydrolysis
Fulvestrant 3-β-D-Glucuronide undergoes pH-sensitive deglucuronidation:
Thermal Stability
Enzymatic Vulnerability
Table 3: Stability Profile Under Physiological Conditions
Factor | Conditions | Half-Life (t₁/₂) | Primary Degradation Pathway |
---|---|---|---|
pH Stability | pH 1.0 (gastric) | 0.8 hours | Acid-catalyzed hydrolysis |
pH 7.4 (plasma) | 48 hours | Stable | |
pH 9.0 (intestinal) | 12 hours | Base-catalyzed hydrolysis | |
Temperature | 4°C | >6 months | None |
37°C | 72 hours | Slow hydrolysis | |
Enzymatic Exposure | β-Glucuronidase (E. coli) | 8 minutes | Enzymatic deglucuronidation |
Human liver microsomes | >24 hours | Negligible metabolism |
Metabolic Pathway and Formation Mechanism
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8